molecular formula C20H25N3O2 B11390865 (5s,7s)-1',5-diethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione

(5s,7s)-1',5-diethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione

Cat. No.: B11390865
M. Wt: 339.4 g/mol
InChI Key: ASGHEZRYOYZSEK-UHFFFAOYSA-N
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Description

1’,5-diethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an indole moiety, which is a common structural motif in many biologically active molecules, including pharmaceuticals and natural products .

Preparation Methods

The synthesis of 1’,5-diethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3311~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the formation of the spiro structure . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1’,5-diethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Scientific Research Applications

1’,5-diethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’,5-diethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The spiro structure may influence the compound’s binding affinity and selectivity, leading to unique biological effects .

Comparison with Similar Compounds

Similar compounds include other spiro-indole derivatives, such as:

  • 1’,5-dimethyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4’-piperidin]-6-one
  • 1’-ethyl-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione

These compounds share the spiro linkage and indole moiety but differ in their substituents, leading to variations in their chemical and biological properties . The uniqueness of 1’,5-diethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione lies in its specific substituents, which may confer distinct reactivity and biological activity.

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

1',5-diethyl-7-methylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-indole]-2',6-dione

InChI

InChI=1S/C20H25N3O2/c1-4-19-12-21-10-18(3,16(19)24)11-22(13-19)20(21)14-8-6-7-9-15(14)23(5-2)17(20)25/h6-9H,4-5,10-13H2,1-3H3

InChI Key

ASGHEZRYOYZSEK-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C34C5=CC=CC=C5N(C4=O)CC)C

Origin of Product

United States

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